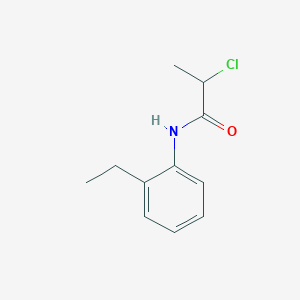

2-chloro-N-(2-ethylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(2-ethylphenyl)propanamide is a compound that has been studied for its potential applications in various fields, including organic electro-optic and nonlinear optical materials. The compound has been synthesized using standard methods and has been the subject of research to understand its properties and potential uses.

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-(1-propanamide), a compound closely related to this compound, has been achieved through standard synthetic methods. The material was further purified by repeated crystallization to ensure its purity for subsequent studies. Single crystals of the compound were grown using the slow evaporation technique, which yielded transparent crystals with dimensions suitable for characterization studies .

Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)-(1-propanamide) was thoroughly analyzed using various techniques. UV-Vis spectroscopy, IR spectroscopy, NMR spectroscopy, and powder XRD techniques were employed to characterize the grown crystals. These methods provided detailed information about the molecular structure and the arrangement of atoms within the crystal lattice, which is essential for understanding the material's properties and potential applications .

Chemical Reactions Analysis

Although the specific chemical reactions involving this compound have not been detailed in the provided papers, the related compound N-(2-chlorophenyl)-(1-propanamide) has been shown to exhibit second harmonic generation (SHG) signals. This indicates that the compound can convert incident light into light at twice the frequency, which is a valuable property in nonlinear optics .

Physical and Chemical Properties Analysis

The solubility of a similar compound, 2-chloro-N-(4-methylphenyl)propanamide (S1), in various binary solvent mixtures was studied using the polythermal method. The solubility was found to increase with temperature at constant solvent composition. The dissolution properties and saturation temperature profile as a function of concentration were characterized using in situ focused beam reflectance measurement (FBRM). The experimental solubility data were successfully correlated with the Apelblat, λh, and phase equilibria with NRTL model equations, demonstrating the compound's behavior in different solvent environments .

Scientific Research Applications

Solubility and Modeling Studies

- The solubility of 2-chloro-N-(4-methylphenyl)propanamide, a related compound, in various solvent mixtures was examined. The study used the polythermal method and focused beam reflectance measurement (FBRM) to characterize dissolution properties and determine the saturation temperature profile as a function of concentration. This research is significant for understanding the solubility behavior of similar compounds, including 2-chloro-N-(2-ethylphenyl)propanamide (Pascual et al., 2017).

Nonlinear Optical Material

- Research on new organic electro-optic and non-linear optical materials includes the synthesis of N-(2-chlorophenyl)-(1-propanamide), a compound closely related to this compound. This compound was synthesized and characterized using various techniques, indicating its potential in the field of optical materials (Prabhu et al., 2000).

Antinociceptive Activity

- While focusing on a different but structurally similar compound, research on the antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives provides insights into the possible pharmacological applications of related compounds (Önkol et al., 2004).

Synthetic Approaches

- There are convenient synthetic approaches for novel impurities of related compounds like Propisochlor, which could provide insight into the synthesis and handling of this compound (Behera et al., 2022).

Potential Medicinal Use for COVID-19

- 2-chloro-N-(p-tolyl)propanamide, a compound with structural similarities, was studied using quantum chemical analysis. It showed potential as a medicinal use for COVID-19, indicating the importance of researching related compounds (Pandey et al., 2020).

Safety and Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name |

2-chloro-N-(2-ethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROANWUUHYKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)